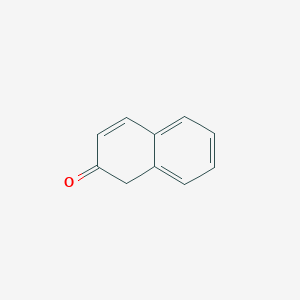

Naphthalen-2(1H)-one

Description

Significance in Organic Synthesis and Chemical Research

The naphthalen-2(1H)-one core is a privileged structure in organic chemistry, primarily due to its utility as a versatile building block. Its enone functionality allows for a variety of chemical transformations, including nucleophilic additions, cycloadditions, and electrophilic substitution reactions on the aromatic ring. These reactions enable the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. vulcanchem.com

The naphthalene (B1677914) moiety itself is a key component in numerous bioactive compounds, exhibiting a broad spectrum of biological activities. researchgate.netnih.gov Consequently, this compound and its derivatives are frequently employed as starting materials or key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com For instance, derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. vulcanchem.comontosight.aiontosight.ai The ability to readily modify the this compound structure allows chemists to fine-tune the properties of the resulting molecules to enhance their biological efficacy. bohrium.com

Research Trajectory and Current Perspectives

Historically, research involving this compound has focused on developing efficient synthetic methodologies for its preparation and derivatization. nih.gov Early methods often involved multi-step sequences, but recent advancements have led to more streamlined and efficient protocols, including one-pot multicomponent reactions and the use of novel catalytic systems. mdpi.comthieme-connect.com These modern synthetic strategies offer advantages such as higher yields, milder reaction conditions, and greater structural diversity in the products. thieme-connect.com

Current research continues to explore new synthetic routes to this compound and its analogues, with an increasing emphasis on green chemistry principles. thieme-connect.com This includes the use of environmentally benign solvents and reusable catalysts. mdpi.com Furthermore, there is a growing interest in the application of computational methods to predict the reactivity and biological activity of this compound derivatives, aiding in the rational design of new compounds with desired properties. researchgate.net The ongoing investigation into the diverse biological activities of these compounds, particularly in the context of drug discovery, remains a major driving force in the field. researchgate.netnih.govontosight.ai

Detailed Research Findings

The chemical reactivity of this compound allows for a variety of transformations, making it a valuable intermediate. For instance, it can undergo oxidation to form naphthoquinones or reduction to yield fully reduced naphthalenones. Electrophilic substitution reactions can also be performed on the aromatic ring to introduce further functionalization.

A notable application of this compound is in the synthesis of more complex heterocyclic systems. For example, it can be a precursor for the synthesis of naphthofurans, which are known for their biological and medicinal properties. researchgate.net Additionally, derivatives of this compound have been used to create chalcones, a class of compounds with a wide range of pharmacological activities, including anticancer and antibacterial properties. bohrium.com

Recent synthetic methodologies have focused on creating derivatives of this compound with high efficiency. One such method involves a cascade reaction of anilines and 2-naphthols to produce 1-(arylimino)naphthalen-2(1H)-ones in good to excellent yields. researchgate.net Another innovative approach utilizes the thermal decomposition of 1-diazonaphthalen-2(1H)-ones to generate diverse indene (B144670) derivatives through a one-pot cascade reaction. acs.org

The table below summarizes some key reactions and derivatives of this compound.

| Reaction Type | Reagents | Product Class | Reference |

| Oxidation | Potassium permanganate, chromium trioxide | Naphthoquinones | |

| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | Reduced naphthalenones | |

| Electrophilic Substitution | Nitrating agents, halogens | Substituted naphthalenones | |

| Cascade Reaction | Anilines, 2-naphthols | 1-(arylimino)naphthalen-2(1H)-ones | researchgate.net |

| Thermal Decomposition | 1-Diazonaphthalen-2(1H)-ones | Indene derivatives | acs.org |

| Cyclocondensation | 2-Aminobenzamide, naphthaldehyde | Dihydroquinazolinones |

The physical and chemical properties of this compound are foundational to its synthetic utility.

| Property | Value |

| Molecular Formula | C10H8O |

| Molar Mass | 144.17 g/mol |

| Appearance | Solid |

| Melting Point | 55-58 °C |

| Boiling Point | 315.6 °C at 760 mmHg |

Structure

3D Structure

Properties

Molecular Formula |

C10H8O |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

1H-naphthalen-2-one |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-6H,7H2 |

InChI Key |

WZCKOKPKQZIGNU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for Naphthalen 2 1h One and Its Derivatives

Classical and Conventional Synthesis Routes

Traditional methods for the synthesis of naphthalen-2(1H)-one and its analogs have historically relied on condensation reactions and multi-step pathways. These foundational approaches remain relevant for their robustness and ability to generate a wide array of substituted naphthalenones.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound derivatives. A prevalent method involves the one-pot, multi-component condensation of 2-naphthol (B1666908), various aldehydes, and amides or carbamates. ajol.infoscirp.org These reactions are often facilitated by acid catalysts. For instance, boric acid has been effectively used as a solid acid catalyst under solvent-free conditions to promote the condensation of 2-naphthol, aldehydes, and amides, yielding 1-amidoalkyl-2-naphthols. ajol.info The proposed mechanism suggests the in-situ formation of ortho-quinone methides from the reaction of 2-naphthol and aldehydes, which are then attacked by the amide nucleophile. ajol.info

Similarly, a one-pot, two-step protocol has been developed for the synthesis of naphthoxazinones starting from 2-naphthol, methyl carbamate, and aromatic aldehydes, using propylphosphonic anhydride (B1165640) (T3P®) as a dehydrating agent. mdpi.com This reaction first forms 1-carbamatoalkyl 2-naphthols, which then undergo intramolecular acylation at a higher temperature to yield the final naphthoxazinone products. mdpi.com The use of various catalysts such as cerium ammonium (B1175870) nitrate, ionic liquids, and silica (B1680970) perchloric acid has also been explored for these types of condensation reactions. mdpi.com

Another notable condensation approach is the Claisen condensation. For example, 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one can be reacted with ethyl acetate (B1210297) or ethyl trifluoroacetate (B77799) to form 1,3-diketones, which are precursors for further heterocyclization to create more complex naphthalene-based molecules. nih.gov

Table 1: Examples of Condensation Reactions for this compound Derivatives

| Reactants | Catalyst/Reagent | Product Type | Yield | Reference |

| 2-Naphthol, Aldehydes, Amides | Boric Acid | 1-Amidoalkyl-2-naphthols | Not specified | ajol.info |

| 2-Naphthol, Methyl Carbamate, Aromatic Aldehydes | Propylphosphonic Anhydride (T3P®) | Naphthoxazinones | Moderate | mdpi.com |

| 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one, Ethyl Acetate | Sodium Hydride | 1,3-Diketone | 94% | nih.gov |

| 2-Naphthol, Benzaldehyde, Androsterone derivative | Boric Acid | Naphthalene (B1677914) derivative | Not specified | asianpubs.org |

Multi-Step Organic Synthesis Pathways to this compound Frameworks

The construction of more complex this compound frameworks often necessitates multi-step synthetic sequences. These pathways allow for the precise installation of functional groups and the control of stereochemistry. For instance, the synthesis of compounds like 6-benzyloxy-3,4-dihydro-1H-naphthalen-2-one typically starts from commercially available 2-naphthol or a related derivative. A key step is the alkylation of a hydroxyl group to form a benzyloxy ether, followed by the construction or modification of the dihydronaphthalenone core.

The synthesis of polycyclic derivatives, such as octahydronaphthalenones, also relies on multi-step approaches involving ring-forming reactions and the introduction of specific substituents. ontosight.aiontosight.ai These syntheses can involve cyclization, hydrogenation, and stereoselective transformations to achieve the desired complex molecular architecture. ontosight.ai

A variety of methods have been developed for the synthesis of polysubstituted naphthalenes and 2-naphthols, which can be seen as precursors or related structures to naphthalen-2(1H)-ones. These include traditional methods like electrophilic aromatic substitution and [4+2] cycloadditions, as well as more modern techniques involving transition metals. nih.gov

Catalytic Strategies in this compound Synthesis

The development of catalytic methods has revolutionized the synthesis of naphthalen-2(1H)-ones, offering milder reaction conditions, higher efficiency, and improved stereocontrol. The dearomatization of naphthols has emerged as a particularly powerful strategy.

Metal-Catalyzed Dearomatization of Naphthols to Naphthalen-2(1H)-ones

The catalytic dearomatization of naphthols provides a direct route to functionalized this compound structures. This transformation is thermodynamically more favorable than the dearomatization of phenols. sci-hub.se

Palladium catalysis has been extensively used for the dearomative functionalization of naphthols. A significant advancement is the intermolecular asymmetric arylative dearomatization of 1-naphthols using aryl bromides. nih.gov The use of a sulfonated chiral phosphine (B1218219) ligand, sSPhos, has been shown to be crucial for achieving high enantioselectivity and accelerating the reaction. nih.gov This is believed to occur through attractive electrostatic interactions between the ligand and the substrate. nih.gov

Palladium-catalyzed dearomative asymmetric allylic alkylation of naphthols with alkoxyallenes provides a route to β-naphthalenones bearing an all-carbon quaternary stereocenter. acs.org This reaction is promoted by a Pd2(dba)3/Trost ligand system and proceeds under mild conditions. acs.org

Spiro-annulations represent another powerful application of palladium catalysis. A [4+1] spiroannulation of the ortho-C-H bonds of naphthols with cyclic diaryliodonium salts has been developed to construct spirofluorenyl naphthalenones. nih.gov This reaction directly transforms the hydroxyl group into a carbonyl group. nih.gov Furthermore, palladium-catalyzed [4+1] spiroannulation through a C(sp³)–H activation/naphthol dearomatization approach has been realized, allowing for the rapid assembly of a new class of spirocyclic molecules. researchgate.netnih.gov A three-component spiroannulation using 1,2-dihaloarenes, alkynes, and 2-naphthols has also been developed, proceeding through a cascade of oxidative addition, alkyne migratory insertion, and dearomatizing [4+1] spiroannulation. rsc.org Additionally, a Pd(II)-catalyzed [3+2] spiroannulation of α-aryl-β-naphthols with alkynes involves sequential C–H activation, alkyne migratory insertion, and naphthol dearomatization. rsc.org

Table 2: Palladium-Catalyzed Dearomatization and Spiro-Annulation Reactions

| Reaction Type | Naphthol Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Yield | Reference |

| Asymmetric Arylative Dearomatization | 1-Naphthols | Aryl Bromides | Pd(0)/sSPhos | Arylated Naphthalenones | - | nih.gov |

| Asymmetric Allylic Alkylation | Naphthols | Alkoxyallenes | Pd₂(dba)₃/Trost Ligand | β-Naphthalenones | Good | acs.org |

| [4+1] Spiro-Annulation | Naphthols | Cyclic Diaryliodonium Salts | Palladium Catalyst | Spirofluorenyl Naphthalenones | - | nih.gov |

| [4+1] Spiro-Annulation | Naphthols | Aryl Halides | Palladium Catalyst | Spirocyclic Molecules | Good | researchgate.netnih.gov |

| [3+2] Spiro-Annulation | α-Aryl-β-naphthols | Internal Alkynes | Pd(II) Catalyst | Spirocyclic Molecules | High | rsc.org |

| Three-Component Spiro-Annulation | 2-Naphthols | 1,2-Dihaloarenes, Alkynes | Pd(0) Catalyst | Spirocarbocyclic Molecules | - | rsc.org |

Copper catalysts offer an alternative and effective means for the oxidative dearomatization of naphthols. Copper-catalyzed azidation and peroxidation of β-naphthols have been achieved using copper bromide as a catalyst, leading to the formation of valuable quaternary azide (B81097) and peroxide derivatives of naphthalenone. rsc.org These products can serve as masked surrogates for the corresponding amines and alcohols. rsc.org

Asymmetric brominative dearomatization of 2-hydroxynaphtholates has been accomplished using chiral Cu(OTf)₂ complexes with an NH-Box ligand. unibo.it This process utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) as the brominating agent and provides products in high yields and with good to excellent enantioselectivity. unibo.it Furthermore, copper-catalyzed oxidative dearomatization of β-naphthols via etherification with other naphthols has also been developed. unibo.it

In addition to direct oxidation, Lewis acid promotion can be combined with copper catalysis. The use of a Lewis acid like B(C₆F₅)₃ can shift the tautomeric equilibrium of naphthol towards its keto form, which can then be trapped by nucleophiles in a copper(I)-catalyzed conjugate addition. d-nb.info

Table 3: Copper-Catalyzed Oxidative Dearomatization of Naphthols

| Reaction Type | Naphthol Substrate | Reagent(s) | Catalyst/Ligand | Product Type | Yield | Enantioselectivity | Reference |

| Azidation/Peroxidation | β-Naphthols | TMSN₃ / TBHP | Copper Bromide | Azido/Peroxy Naphthalenones | Good | - | rsc.org |

| Asymmetric Brominative Dearomatization | 2-Hydroxy-naphtholates | 1,3-Dibromo-5,5-dimethylhydantoin | Cu(OTf)₂ / NH-Box Ligand | Bromo-naphthalenones | Up to 97% | Up to 95% ee | unibo.it |

| Oxidative Etherification | β-Naphthols | Other Naphthols | Copper Catalyst | Etherified Naphthalenones | - | - | unibo.it |

| Dearomatization/ Conjugate Addition | Naphthols | Organometallics | B(C₆F₅)₃, Copper(I) | Functionalized Naphthalenones | Up to 75% | - | d-nb.info |

Organocatalytic Approaches to this compound Derivatives

Chiral phosphoric acids (CPAs) have been established as highly effective Brønsted acid organocatalysts for the asymmetric synthesis of this compound derivatives. beilstein-journals.org These catalysts function by activating both the naphthol substrate and an electrophile through a network of hydrogen bonds, facilitating a highly stereocontrolled dearomatization reaction. acs.org

One prominent application is the asymmetric aminative dearomatization of 2-naphthols. rsc.org In a reaction developed by You and coworkers, a CPA catalyst was used to promote the reaction between naphthol derivatives and azodicarboxylates. rsc.org This process furnishes aminated-naphthalenones with a nitrogen-bearing quaternary stereocenter in excellent yields and high enantiomeric excess (ee). unibo.itrsc.org Similarly, Feng and colleagues utilized a chiral N,N'-dioxide/Sc(OTf)₃ complex, which can be considered a chiral Brønsted acid system, for the aminative dearomatization of β-naphthols with azodicarboxylates, also achieving excellent yields and enantioselectivities. unibo.it

CPAs are also effective in arylative dearomatization reactions. The direct asymmetric arylation of 2-naphthols with quinone derivatives, catalyzed by a CPA, provides access to axially chiral biaryldiols which can exist in equilibrium with their naphthalenone tautomers. acs.org The catalyst is proposed to perform as a bifunctional entity, activating both the 2-naphthol and the quinone through multiple hydrogen bonds, thereby controlling the enantioselective conjugate addition. acs.org Another strategy involves the in-situ generation of 6-methylenenaphthalen-2(6H)-ones from tertiary alcohols, catalyzed by a CPA, followed by a stereoselective 1,8-conjugate addition to produce chiral tetraarylmethanes. dicp.ac.cn

Table 3: Chiral Phosphoric Acid (CPA) Catalyzed Synthesis of Naphthalenone Derivatives

| Reaction Type | Naphthol Substrate | Electrophile | Catalyst Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Amination | 2-Naphthols (14) | Azodicarboxylates (58) | Chiral Phosphoric Acid (CPA) | Excellent | Excellent | rsc.org |

| Amination | β-Naphthols | Azodicarboxylates (27) | Chiral N,N'-dioxide/Sc(OTf)₃ | Up to 99% | Up to 99% | unibo.it |

| Arylation | 2-Naphthols | Quinone derivatives | Chiral Phosphoric Acid (C1) | Good | Excellent | acs.org |

| 1,8-Conjugate Addition | 6-(hydroxydiarylmethyl)naphthalen-2-ols | (In-situ generated electrophile) | Chiral Phosphoric Acid (CPA-9) | High to excellent | High | dicp.ac.cn |

Cinchona alkaloids and their derivatives are powerful organocatalysts for the asymmetric dearomatization of naphthols, enabling the synthesis of chiral naphthalenones under mild conditions. rsc.orgnih.gov These catalysts are particularly effective in promoting reactions involving electrophilic halogenation.

A significant breakthrough was the organocatalytic asymmetric chlorinative dearomatization of naphthols. nih.gov You and coworkers demonstrated that a (DHQD)₂PHAL catalyst, derived from the cinchona alkaloid hydroquinidine (B1662865), in combination with 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the electrophilic chlorine source, efficiently produces chiral chlorinated naphthalenones. rsc.org This method is operationally simple and provides the desired products in excellent yields (up to 97%) and with high enantioselectivity (up to 96% ee). rsc.orgnih.gov The reaction tolerates a broad range of functional groups on the naphthol substrate. rsc.orgnih.gov

Beyond chlorination, cinchona derivatives have also been applied in brominative dearomatization reactions. researchgate.net For instance, hydroquinidine 1,4-phthalazinediyl diether ((DHQ)₂PHAL) can catalyze the asymmetric bromination of benzofuran (B130515) derivatives, a reaction type that is analogous to the dearomatization of naphthols. researchgate.net In a similar vein, You and coworkers employed a chiral thiourea (B124793) derived from cinchona alkaloids to catalyze the intermolecular asymmetric dearomative Michael addition of β-naphthols to nitroethylene, forming functionalized β-naphthalenones with excellent enantiocontrol. rsc.org These examples underscore the versatility of cinchona-based catalysts in creating stereochemically complex naphthalenone structures through dearomatization. rsc.org

Table 4: Cinchona Derivative-Catalyzed Dearomatization of Naphthols

| Reaction Type | Naphthol Substrate | Reagent | Catalyst | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Chlorination | 2-Naphthols | DCDMH | (DHQD)₂PHAL | Up to 97% | Up to 96% | rsc.orgnih.gov |

| Michael Addition | β-Naphthols (14') | Nitroethylene | Chiral Thiourea (C9) | Good | Excellent | rsc.org |

| Thiolation | β-Naphthols | N/A | Cinchona derivative (Cat9) | N/A | N/A | unibo.it |

Rhodium-Catalyzed Transformations Involving Diazo Compounds

Rhodium catalysis offers a versatile platform for the synthesis of complex cyclic structures, including lactones and other fused systems derived from this compound. acs.orgrsc.org A key strategy involves the reaction of diazo compounds, particularly diazonaphthalen-2(1H)-ones, which serve as carbene precursors. acs.orgresearchgate.net

One such transformation is the Rh(III)-catalyzed C–H activation and cyclization of benzamides with diazonaphthalen-2(1H)-ones to synthesize lactones. acs.org In this process, the benzamide (B126) first undergoes C-H activation to form a five-membered rhodacycle intermediate. acs.orgnih.gov This rhodacycle is then trapped by the diazothis compound, which acts as a lactonization component, leading to arylation followed by an intramolecular cyclization to furnish the final lactone product. acs.org

Rhodium catalysts are also employed in various annulation reactions where diazo compounds act as key synthons. rsc.org For example, Rh(II) catalysis can be used for the cyclization of in-situ generated diazo intermediates from bis(N-tosylhydrazone)s to create polycyclic aromatic compounds, including naphthalenes. researchgate.net In other transformations, diazonaphthalen-2(1H)-ones (also referred to as quinone diazides) react with compounds like N-iminopyridinium ylides or 3-(thiophen-2-yl)isoquinolin-1(2H)-one under rhodium catalysis to form isoquinolones or oxepine-fused polycyclic compounds, respectively. rsc.org These reactions proceed through the formation of rhodium-carbene intermediates, which then undergo sequences such as migratory insertion, cyclization, and reductive elimination. rsc.orgresearchgate.net

Table 5: Rhodium-Catalyzed Reactions with Diazonaphthalen-2(1H)-ones

| Reaction Type | Substrate 1 | Substrate 2 (Diazo) | Catalyst | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Activation/Lactonization | Benzamides | Diazonaphthalen-2(1H)-ones | Rh(III) | Lactones | acs.org |

| (4+3) Annulation | 3-(Thiophen-2-yl)isoquinolin-1(2H)-one | Diazonaphthalen-2(1H)-ones | Rhodium complex | Oxepine-fused polycycles | rsc.org |

| Enantioselective Cycloaddition | Nitrones | Quinone diazides | Rhodium complex | Spirocyclic compounds | rsc.org |

Electrochemical Synthesis of this compound Derivatives

Electrochemical synthesis provides a sustainable and metal-free alternative for the oxidative dearomatization of 2-naphthols to produce this compound derivatives. rsc.orgnih.gov This method relies on applying a constant electrical current to drive the reaction, avoiding the need for stoichiometric chemical oxidants and often proceeding under mild conditions. rsc.orgthieme-connect.com

A key application is the electrochemical oxidative C–O homocoupling of 1-substituted-2-naphthols. rsc.org This reaction is typically performed in an undivided cell using a graphite (B72142) cathode and a platinum anode in a solvent mixture like acetonitrile (B52724) and methanol. nih.gov The process yields 1-((1-substitutednaphthalen-2-yl)oxy)this compound derivatives. rsc.org The reaction conditions, including the choice of electrolyte (e.g., n-Bu₄NBr) and base (e.g., NaHCO₃), are optimized to achieve good yields. rsc.org This methodology shows good tolerance for various linear alkyl, cyclopropylmethyl, and allyl substituents on the 2-naphthol substrate. rsc.org

Furthermore, the homocoupled dimer products can undergo subsequent electrochemical alkoxylation. nih.gov By changing the reaction conditions, such as using n-Bu₄NBF₄ as the electrolyte and Na₂HPO₄ as an additive, the dimer can be further oxidized and trapped by an alcohol solvent (e.g., methanol) to yield alkoxylated naphthalenone derivatives. nih.gov This two-step electrochemical sequence provides a versatile route to multifunctionalized naphthalenones. rsc.orgnih.gov The practicality of this approach has been demonstrated through gram-scale synthesis of the homocoupled product. rsc.orgthieme-connect.com

Table 6: Electrochemical Synthesis of this compound Derivatives from 2-Naphthols | Reaction Type | Substrate | Electrolyte | Additive | Product Type | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | C-O Homocoupling | 1-Methyl-2-naphthol | n-Bu₄NBr | NaHCO₃ | Dimeric Naphthalenone (2a) | Good | rsc.org | | C-O Homocoupling | 1-Phenyl-2-naphthol | KPF₆ | Cp₂Fe, [RuCl₂(p-cymene)]₂ | Dimeric Naphthalenone (2a) | 92% | thieme-connect.com | | Alkoxylation | Dimeric Naphthalenone (2a) | n-Bu₄NBF₄ | Na₂HPO₄ | Methoxylated Naphthalenone (3a) | 60% | rsc.orgnih.gov |

Oxidative C-O Homocoupling and Alkoxylation

The synthesis of this compound derivatives can be effectively achieved through oxidative C-O bond formation, particularly via the homocoupling of 2-naphthols. A noteworthy advancement in this area is the development of a metal-free electrochemical method for the oxidative dearomatization of 2-naphthols. rsc.orgrsc.org This strategy facilitates C-O homocoupling and subsequent alkoxylation under mild conditions, offering an environmentally friendly and cost-effective approach by utilizing undivided cells. rsc.orgrsc.org The reaction demonstrates a broad tolerance for various substituted 2-naphthols and a range of alcohols, producing the corresponding naphthalenones in moderate to good yields. rsc.orgrsc.org For instance, using a platinum anode and cathode at a constant current of 10 mA resulted in a 74% yield of the desired homocoupled product. rsc.org

An alternative electrochemical approach involves the use of catalytic amounts of ferrocene (B1249389) and a ruthenium complex to mediate the C–O homocoupling of 2-naphthols. thieme-connect.com This reaction is typically performed at elevated temperatures (90 °C) and has been successfully scaled up to gram-scale, demonstrating its potential for practical applications in organic synthesis. thieme-connect.com

Beyond electrochemical methods, iron-catalyzed oxidative C-O coupling has been explored. The reaction between 2-(dimethylamino)naphthalene and 2-naphthol using a hexadecafluorophthalocyanine iron(II) catalyst and air as the oxidant yielded a diaryl ether, showcasing an oxidative C-O coupling pathway. windows.net

A distinct method for producing 1,1-disubstituted-8-hydroxynaphthalen-2(1H)-ones involves a two-step sequence starting from 2-hydroxy-1-naphthaldehyde (B42665) oxime. acs.orgnih.govresearchgate.net This process includes an initial one-pot oxidative ring closure and alkoxylation to form 3a-alkoxynaphtho[1,8-de] nnl.gov.npnnl.gov.npoxazin-4(3aH)-ones, which are then converted to the final naphthalenone products through thermal ring-opening. acs.orgresearchgate.net This method can be performed under both conventional heating and microwave irradiation, with the latter often leading to shorter reaction times and improved yields. acs.org

| Substituent (from alcohol) | Thermal Method Yield (%) | Microwave Method Yield (%) |

|---|---|---|

| Methoxy (B1213986) | 78 | 82 |

| Ethoxy | 77 | 85 |

| Propoxy | 80 | 84 |

| Isopropoxy | 82 | 80 |

| Butoxy | 78 | 86 |

| Pentyloxy | 77 | 84 |

| Hexyloxy | 77 | 83 |

Anodic Oxidation Mechanisms

The mechanism of anodic oxidation is central to the electrochemical synthesis of this compound derivatives. The process is generally initiated by a one-electron oxidation of the starting aromatic compound, such as a naphthol, at the anode to form a radical cation. nih.gov In the case of 1-methylnaphthalen-2-ol, cyclic voltammetry shows an oxidation peak at 1.86 V (vs. Ag/AgCl). rsc.orgrsc.org The resulting homocoupled product, 1-methyl-1-((1-methylnaphthalen-2-yl)oxy)this compound, displays a slightly higher oxidation peak at 1.93 V. rsc.orgrsc.org The presence of a base can facilitate the oxidation process, as indicated by a decrease in the oxidation potential. rsc.orgrsc.org

Following the initial oxidation, the generated radical cation is susceptible to nucleophilic attack. nih.govchinesechemsoc.org This can be an intramolecular attack, as seen in the formation of spiro compounds, or an intermolecular reaction. nih.govchinesechemsoc.org Further one-electron oxidation of the resulting radical intermediate and subsequent deprotonation (aromatization) lead to the final product, with hydrogen gas being generated at the cathode. nih.gov In some syntheses, an electrogenerated 1-iminothis compound intermediate is proposed to form, which then participates in a Michael addition reaction with available nucleophiles, such as arylsulfinic acids, to yield the functionalized naphthalenol derivative. pku.edu.cnresearchgate.net This electrochemical approach represents an efficient and atom-economical method that often avoids the need for transition-metal catalysts or chemical oxidants. nih.gov

One-Pot and Cascade Reactions for this compound Architectures

Thermal Cascade Reactions from 1-Diazonaphthalen-2(1H)-ones

A powerful one-pot strategy for synthesizing complex indene (B144670) frameworks from naphthalenone precursors involves the thermal decomposition of 1-diazonaphthalen-2(1H)-ones. acs.org This catalyst-free thermal cascade reaction is initiated by a Wolff rearrangement of the diazo compound. nnl.gov.npnnl.gov.npacs.org The rearrangement, which proceeds through the loss of dinitrogen gas, generates a highly reactive ketene (B1206846) intermediate, specifically benzofulven-8-one. acs.org

This ketene intermediate is then trapped in situ by a nucleophile, such as an aliphatic or aromatic primary amine or an alcohol. acs.orgnih.gov The reaction is performed in the presence of an aldehyde, which participates in a subsequent aldol (B89426) condensation step. nnl.gov.npnnl.gov.np This sequence of Wolff rearrangement, nucleophilic addition, and aldol condensation allows for the efficient, one-pot synthesis of structurally diverse and highly functionalized 1H-indene-3-carboxamides and 1H-indene-3-carboxylates in yields ranging from 39% to 94%. nnl.gov.npnih.gov The methodology is valued for its operational simplicity and the ability to construct complex molecules under relatively mild, catalyst-free conditions. acs.org

Three-Component Coupling Strategies

Three-component reactions represent a highly atom-efficient approach to building molecular complexity. The thermal cascade involving 1-diazonaphthalen-2(1H)-ones is a prime example of a three-component coupling strategy, combining the diazo compound, a nucleophile (amine or alcohol), and an aldehyde in a single pot. acs.orgnih.govidexlab.com

Other notable three-component reactions starting from naphthols have been developed. An efficient method for preparing 1-amidoalkyl-2-naphthols involves the one-pot coupling of 2-naphthol, various aromatic aldehydes, and amides. ajol.info This reaction is catalyzed by boric acid under solvent-free conditions and proceeds via the formation of an ortho-quinone methide intermediate. ajol.info Similarly, a Betti-type three-component reaction between 2-naphthol, methyl carbamate, and an aromatic aldehyde, mediated by the dehydrating agent propylphosphonic anhydride (T3P®), yields naphtho[1,2-e] nnl.gov.npresearchgate.netoxazin-3(2H)-one derivatives in good to high yields (60-90%). mdpi.com These strategies highlight the versatility of multicomponent reactions in generating diverse naphthalene-based structures from simple precursors. ajol.infoorientjchem.org

| Starting Naphthalene | Components | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 1-Diazothis compound | Amine/Alcohol, Aldehyde | Thermal (catalyst-free) | 1H-Indene-3-carboxamide/carboxylate | acs.org |

| 2-Naphthol | Aldehyde, Amide | Boric Acid | 1-Amidoalkyl-2-naphthol | ajol.info |

| 2-Naphthol | Aldehyde, Methyl Carbamate | T3P® | Naphthoxazinone | mdpi.com |

Green Chemistry and Sustainable Synthetic Approaches

Continuous Flow Alkylation and Functionalization of Naphthalen-2(1H)-ones

In line with the principles of green chemistry, continuous flow processes offer a sustainable and efficient alternative to traditional batch synthesis. A notable example is the continuous flow alkylation of naphthols using various primary and secondary benzylic alcohols. researchgate.netresearchgate.net This reaction is catalyzed by environmentally benign and reusable granular β-zeolite, proceeding via a classic Friedel-Crafts alkylation mechanism. researchgate.net A key advantage of this protocol is its efficiency and the generation of water as the sole byproduct. researchgate.netresearchgate.net

Crucially, this continuous flow system has been extended to the synthesis of functionalized this compound derivatives. researchgate.net The alkylated naphthols produced in the first step undergo subsequent "quaternary functionalization" reactions, such as peroxidation, azidation, and halogenation, within the same continuous flow module. researchgate.netresearchgate.net This integrated approach allows for the direct synthesis of peroxythis compound, azidothis compound, and fluorothis compound derivatives, demonstrating a rapid, efficient, and sustainable route to these valuable compounds. researchgate.net The reusability of the β-zeolite catalyst further enhances the sustainability of the method. researchgate.netresearchgate.net

Asymmetric Synthesis and Chiral Induction in this compound Formation

The asymmetric synthesis of this compound, also known as 2-tetralone (B1666913), and its derivatives is of significant interest due to the prevalence of this chiral scaffold in natural products and pharmacologically active molecules. The creation of a stereogenic center, often a quaternary carbon, at the C1 position presents a considerable challenge in synthetic organic chemistry. Consequently, a variety of sophisticated strategies employing organocatalysis, metal-based catalysis, and chemo-enzymatic methods have been developed to achieve high levels of enantioselectivity.

A prominent strategy involves the enantioselective alkylation of 2-tetralone precursors under phase-transfer catalysis (PTC). This method has been effectively used for the synthesis of key intermediates for pharmaceuticals. For instance, the asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane (B145557) is a crucial step in an efficient route to dezocine, an opioid analgesic. d-nb.infobeilstein-journals.org Researchers have screened numerous cinchona alkaloid-derived quaternary ammonium salts as catalysts for this reaction. The catalyst's structure, particularly the substituent on the quinuclidine (B89598) nitrogen, was found to be critical for achieving high enantioselectivity. An N-benzyl cinchonidinium bromide derivative was identified as the most effective catalyst, yielding the desired (R)-enantiomer in 77.8% yield with a 79:21 enantiomeric ratio (er). d-nb.infobeilstein-journals.org

Table 1: Enantioselective Phase-Transfer Catalyzed Alkylation of 1-Methyl-7-methoxy-2-tetralone d-nb.infobeilstein-journals.org

| Catalyst | Product Yield (%) | Enantiomeric Ratio (R:S) |

|---|---|---|

| N-(p-trifluoromethylbenzyl)cinchonidinium bromide | --- | 80:20 (60% ee) |

| N-benzyl cinchonidinium bromide (C7) | 77.8 | 79:21 |

Reaction Conditions: 1-methyl-7-methoxy-2-tetralone, 1,5-dibromopentane, catalyst, 50% aq. NaOH, chlorobenzene, 0°C to 25°C, 48h.

Another powerful approach is the dearomatization of 2-naphthol derivatives. A highly chemo- and enantioselective hydroxylative dearomatization of 2-naphthols has been achieved using a chiral N,N′-dioxide–scandium(III) complex as the catalyst and an oxaziridine (B8769555) as the oxidant. nih.govrsc.org This method provides access to 1-hydroxy-1-alkyl-naphthalen-2(1H)-ones, which are valuable ortho-quinol motifs found in natural products like the phytoalexin lacinilene C. nih.gov The reaction proceeds with high yields (up to 99%) and excellent enantioselectivities (up to 95:5 er) under mild conditions, effectively suppressing the formation of rearrangement byproducts. nih.govrsc.org The success of this method relies on the formation of a polycyclic octahedral metal complex where the scandium(III) center binds to the ligand through four oxygen atoms, creating a chiral environment that directs the incoming electrophile. nih.gov

Table 2: Asymmetric Hydroxylative Dearomatization of 2-Naphthols Catalyzed by a Chiral Scandium Complex nih.govrsc.org

| Naphthol Substrate | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| 1-Methyl-naphthalen-2-ol | 99 | 95:5 |

| 1-Ethyl-naphthalen-2-ol | 99 | 95:5 |

| 1-Isopropyl-naphthalen-2-ol | 99 | 94:6 |

| 1-Propyl-naphthalen-2-ol | 99 | 94.5:5.5 |

| Lacinilene C Methyl Ether Precursor | 99 | 95:5 |

Reaction Conditions: Substrate, oxaziridine, Sc(NTf₂)₃/L-PiPr₂ catalyst complex.

Organocatalysis using chiral Brønsted acids, particularly phosphoric acids (CPAs), has emerged as a robust tool for constructing complex chiral architectures. One innovative strategy involves the in-situ generation of highly reactive 6-methylenenaphthalen-2(6H)-ones from 6-(hydroxydiarylmethyl)naphthalen-2-ols. researchgate.netnih.govdicp.ac.cn In the presence of a chiral phosphoric acid catalyst, these intermediates undergo a stereoselective 1,8-conjugate addition with various nucleophiles. This methodology has been successfully applied to the synthesis of chiral tetraarylmethanes, a class of molecules whose enantioselective construction is notoriously difficult due to severe steric hindrance. researchgate.netnih.gov This approach represents a formal nucleophilic substitution on a tertiary alcohol, proceeding with high yields and excellent enantioselectivities. dicp.ac.cn

Table 3: Chiral Phosphoric Acid-Catalyzed Enantioselective 1,8-Addition to In Situ Generated Naphthalenones dicp.ac.cn

| Tertiary Alcohol Substrate | Nucleophile (Pyrrole) | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 6-(Hydroxy(phenyl)₂)naphthalen-2-ol | 1-Methylpyrrole | 95 | 90% |

| 6-(Hydroxy(phenyl)₂)naphthalen-2-ol | 1-Benzylpyrrole | 98 | 88% |

| 6-(Hydroxy(4-MeOPh)₂)naphthalen-2-ol | 1-Methylpyrrole | 82 | 84% |

| 6-(Hydroxy(4-FPh)₂)naphthalen-2-ol | 1-Methylpyrrole | 91 | 74% |

Reaction Conditions: Tertiary alcohol, pyrrole, chiral phosphoric acid catalyst (CPA-9).

Chemo-enzymatic approaches offer an alternative pathway to chiral naphthalenone derivatives. These methods utilize enzymes for the key stereoselective step, often the creation of a chiral building block which is then converted to the target molecule through conventional chemical reactions. For example, natural trinorsesquiterpene tetralones have been synthesized enantioselectively starting from chiral (S)-3-arylbutanols or (S)-2-arylpropanols. researchgate.net These chiral alcohols are obtained either through baker's yeast-mediated reduction of α,β-unsaturated aldehydes or via lipase-mediated kinetic resolution of racemic alcohols. researchgate.net Subsequent homologation and intramolecular Friedel-Crafts-type ring closure of the resulting 4-aryl-pentanoic acids furnish the desired chiral tetralones with very high stereoisomeric purity. researchgate.net

The development of these diverse and powerful asymmetric methodologies has significantly advanced the ability to synthesize optically active this compound derivatives, providing crucial access to complex chiral molecules for various applications in chemistry and medicine.

Iii. Chemical Reactivity and Mechanistic Investigations of Naphthalen 2 1h One

Fundamental Reaction Mechanisms

The fundamental reactivity of naphthalen-2(1H)-one and its derivatives encompasses nucleophilic additions, complex rearrangements involving bond cleavage, and targeted functionalizations through C-H activation.

The this compound structure is an α,β-unsaturated ketone, which dictates its susceptibility to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of these additions is influenced by various factors, including the nature of the nucleophile and reaction conditions. nih.gov While studies on this compound itself are specific, broader investigations into naphthalene (B1677914) derivatives provide insight into these pathways. For instance, reactions of aromatic lactones with organolithium species have shown that factors like the bulkiness of the substrate and nucleophile, as well as the choice of solvent, can direct the reaction towards 1,4-addition, leading to dearomatization of the naphthalene ring. nih.gov

The atmospheric oxidation of naphthalene initiated by hydroxyl radicals also proceeds through addition pathways. rsc.orgresearchgate.net The initial OH• radical addition to naphthalene forms a naphthalene-OH adduct. rsc.orgresearchgate.net Subsequent addition of molecular oxygen (O2) can occur at different positions, with thermodynamic and kinetic factors controlling the regioselectivity of the final product. rsc.org For example, theoretical studies have shown that O2 addition to the C2 and C4 positions of the naphthalene-OH adduct are the most favorable pathways. rsc.org These studies highlight the propensity of the naphthalene core to undergo addition reactions, a principle that extends to the reactivity of its keto-form, this compound.

The naphthalene framework can undergo significant structural changes through C-C bond cleavage and rearrangement, often under specific catalytic or biological conditions. A notable example is the NIH shift mechanism observed during the enzymatic and chemical oxidation of naphthalene to 1-naphthol (B170400), which proceeds through a naphthalene 1,2-oxide intermediate. nih.govdocumentsdelivered.comacs.org This arene oxide intermediate exists in equilibrium with an oxepin (B1234782) form and can rearrange to 1-naphthol via a keto-intermediate, structurally analogous to this compound. This rearrangement involves the migration of a hydrogen atom from the C1 to the C2 position.

Under anaerobic conditions, microbial degradation of naphthalene can lead to the cleavage of the aromatic ring. nih.gov Studies on sulfate-reducing bacteria have identified ring cleavage products such as 2-carboxycyclohexylacetic acid, which is formed after an initial carboxylation of naphthalene to 2-naphthoic acid followed by ring reduction and cleavage. nih.gov In synthetic chemistry, steric strain within naphthalene derivatives can also induce fragmentation of the aromatic core under mild conditions. acs.org For instance, a highly strained 8-nitro-1-naphthoic acid derivative was shown to undergo fragmentation of a Csp²–Csp² bond upon the addition of water to a naphtho oxazinium intermediate. acs.org

| Process | Reactant/Substrate | Key Intermediate(s) | Product(s) | Significance | Reference |

|---|---|---|---|---|---|

| NIH Shift Rearrangement | Naphthalene 1,2-oxide | Arene oxide, Keto-intermediate | 1-Naphthol | Mechanism for aromatic hydroxylation. | nih.govacs.org |

| Anaerobic Degradation | Naphthalene | 2-Naphthoic acid, Reduced naphthoic acids | 2-Carboxycyclohexylacetic acid | Illustrates biological ring cleavage pathways. | nih.gov |

| Strain-Induced Fragmentation | 8-Nitro-1-naphthoic acid derivative | Naphtho oxazinium cation | Conjugated aldehyde | Demonstrates C-C bond cleavage driven by steric hindrance. | acs.org |

Direct C-H functionalization represents a powerful strategy for modifying the naphthalene scaffold, enabling the synthesis of diverse derivatives without the need for pre-functionalized starting materials. acs.orgmdpi.com This approach is particularly valuable for complex molecules, offering a more step-economic synthesis. researchgate.net Transition-metal catalysis is often employed to achieve high regioselectivity in C-H activation. rsc.org

For the naphthalene ring, different positions can be targeted by carefully selecting directing groups, ligands, and reaction conditions. acs.orgresearchgate.net

Proximal Directing Strategy : Directing groups located at the C1 or C2 position can guide functionalization to adjacent sites. For example, a directing group at C1 can facilitate C2- and C8-selective functionalizations. acs.org

Distal C-H Activation : More recent developments have enabled the functionalization of C-H bonds at positions remote from the directing group, such as C6 and C7, by using specially designed templates. acs.org

Ligand and Solvent Control : The selectivity of C-H activation can be finely tuned by the choice of ligand and solvent. In a study on a pyridylimine-substituted 1-naphthalene, C-H activation could be directed to either the ortho- or peri-position by changing the solvent from acetic acid to toluene. nih.gov

These strategies have been used to introduce a wide range of functional groups, including alkyl and aryl groups, onto the naphthalene core, highlighting the versatility of C-H activation for creating structural diversity. acs.orgresearchgate.net

Tautomerism and Isomerism in this compound Systems

Tautomerism is a defining characteristic of this compound and its derivatives, governing their structure, stability, and spectroscopic properties.

This compound exists in a tautomeric equilibrium with its enol form, 2-naphthol (B1666908). Generally, for simple monocyclic ketones, the keto form is significantly more stable. However, in the case of 2-naphthol, the enol form is overwhelmingly favored due to the stability conferred by the aromaticity of the naphthalene ring system. masterorganicchemistry.com Despite the high stability of the enol, the keto tautomer can be generated and studied using techniques like flash photolysis. nih.gov A study on the analogous 1-naphthol system determined the equilibrium constants for enolization of its two keto tautomers, benzo[b]cyclohexa-2,4-dien-1-one and benzo[b]cyclohexa-2,5-dien-1-one, to be pKE = -7.1 and -6.2, respectively, indicating the strong preference for the aromatic enol form. nih.gov

When this compound is derivatized to form Schiff bases, the tautomeric landscape becomes more complex, involving an equilibrium between enol-imine and keto-enamine forms. researchgate.netnih.gov This equilibrium is sensitive to solvent polarity, temperature, and the electronic nature of substituents. researchgate.netepa.gov

Enol-Imine Form : Features an intramolecular O-H···N hydrogen bond.

Keto-Enamine Form : Features an intramolecular N-H···O hydrogen bond.

Spectroscopic studies (UV-visible, IR, and NMR) are commonly used to investigate the position of this equilibrium. researchgate.netresearchgate.net In many cases, the enol-imine form is favored in weakly polar solvents, while the equilibrium can shift towards the keto-enamine form in more polar solvents. researchgate.netepa.gov For example, studies on N-(2-hydroxy-1-naphthylidene)anils have shown that while the enol-imine form predominates in deuterochloroform, the keto-amine form can be observed in basic solutions of polar and nonpolar solvents. researchgate.net

| System | Tautomeric Forms | Favored Form | Influencing Factors | Reference |

|---|---|---|---|---|

| This compound / 2-Naphthol | Keto / Enol | Enol (2-Naphthol) | Aromaticity of the enol form. | masterorganicchemistry.comnih.gov |

| Schiff Bases of 2-hydroxy-1-naphthaldehyde (B42665) | Enol-Imine / Keto-Enamine | Depends on conditions | Solvent polarity, pH, substituents. | researchgate.net |

| 1-Hydroxy-2-naphthaldehyde Schiff base | Enol-Imine / Enaminone (Keto) | Depends on solvent | Polar protic solvents can favor the keto form. | nih.gov |

Hydrazone derivatives, formed by the condensation of this compound or its corresponding hydroxy-naphthaldehyde precursor with hydrazines, exhibit another important form of tautomerism: azo-hydrazone tautomerism. dergipark.org.trpurdue.edu These derivatives can exist as two distinct tautomers:

Azo-enol form : Contains an azo (-N=N-) linkage and a hydroxyl group.

Keto-hydrazone form : Contains a ketone (or quinone-methide) structure and a hydrazone (-C=N-NH-) linkage. purdue.edu

The equilibrium between these two forms is a subject of significant interest and can be influenced by the solvent, pH, and substitution pattern on the aromatic rings. dergipark.org.tr The unique characteristics of hydrazone derivatives, such as their ability to act as both proton donors and acceptors and to form strong intra- and intermolecular hydrogen bonds, are closely linked to this tautomeric balance. dergipark.org.tr The keto-hydrazone form is often found to be more stable in many systems due to a more extensive conjugated system and the potential for strong intramolecular hydrogen bonding. purdue.edu

Solvent and Substituent Effects on Tautomeric Forms

The tautomeric equilibrium between the keto (this compound) and enol (2-naphthol) forms is significantly influenced by both the solvent environment and the nature of substituents on the naphthalene ring. The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Generally, an increase in solvent polarity tends to favor the more polar tautomer. For instance, in derivatives like 1-(4-R-phenylazo)-2-naphthol, an increase in solvent polarity shifts the equilibrium towards the hydrazo tautomer. researchgate.net Computational studies on substituted adenine (B156593) tautomers have similarly shown that increasing the dielectric constant of the solvent enhances the electron-donating ability of an amino group and the electron-accepting ability of a nitro group, thereby influencing tautomeric preferences. nih.govacs.org

Substituents on the naphthalene ring can also dramatically alter the tautomeric equilibrium by modifying the electronic properties of the molecule. acs.org Electron-withdrawing groups, such as a nitro group, and electron-donating groups, like an amino group, can stabilize one tautomer over the other. nih.govacs.org For example, in 1-(4-R-phenylazo)-2-naphthol systems, electron-donating substituents (e.g., NMe2) favor the azo form, while electron-withdrawing substituents (e.g., NO2) favor the hydrazo tautomer. researchgate.net The position of the substituent is also critical, as proximity effects can lead to significant changes in stability. mdpi.com

The interplay between solvent and substituent effects is complex. In some cases, the presence of strong intramolecular hydrogen bonding can limit the influence of the solvent on the tautomeric equilibrium. mdpi.com However, in systems where the proton acceptor/donor sites are more accessible to the solvent, the tautomeric constant can vary significantly with changes in the solvent environment. mdpi.com

Table 1: Influence of Solvents and Substituents on Tautomeric Equilibrium

| Compound Family | Substituent (R) | Solvent | Predominant Tautomer | Reference |

|---|---|---|---|---|

| 1-(4-R-phenylazo)-2-naphthol | Electron-donating (e.g., NMe2) | Various | Azo | researchgate.net |

| 1-(4-R-phenylazo)-2-naphthol | Electron-withdrawing (e.g., NO2) | Various | Hydrazo | researchgate.net |

| Substituted Adenines | Amino (NH2) | Increasing Polarity | Favors more polar tautomer | nih.govacs.org |

| Substituted Adenines | Nitro (NO2) | Increasing Polarity | Favors more polar tautomer | nih.govacs.org |

Intramolecular Hydrogen Bonding and its Role in Tautomerism

Intramolecular hydrogen bonding is a key factor in governing the tautomeric equilibrium of this compound derivatives. The formation of a hydrogen bond between the hydroxyl group of the enol form (2-naphthol) and a suitably positioned substituent can significantly stabilize this tautomer. researchgate.netmdpi.com For example, in 1-phenylazo-2-naphthol dyes, the presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the azo group leads to the formation of a stable six-membered ring, favoring the azo-hydrazo tautomeric form. researchgate.net

The strength of this intramolecular hydrogen bond can dictate the extent to which the solvent can influence the tautomeric equilibrium. mdpi.com In cases where the intramolecular hydrogen bond is strong, the effect of the solvent on shifting the equilibrium is limited. mdpi.com Conversely, if the hydrogen bond is weak, it can be more easily disrupted by solvent molecules, allowing the solvent to play a more significant role in determining the favored tautomer. mdpi.com

Computational studies and spectroscopic analyses, such as infrared-ultraviolet (IR-UV) double-resonance spectroscopy, have been employed to investigate the structures of hydrogen-bonded clusters of 2-naphthol with water molecules. researchgate.net These studies have identified different isomers (cis and trans) of bare 2-naphthol and have shown that the hydroxyl stretching vibrations exhibit characteristic shifts depending on the size and structure of the water clusters, indicating the formation of hydrogen-bonded ring structures. researchgate.net

Table 2: Role of Intramolecular Hydrogen Bonding in Tautomerism

| Compound System | Key Structural Feature | Consequence | Reference |

|---|---|---|---|

| 1-phenylazo-2-naphthol dyes | Intramolecular H-bond (ortho-OH and azo group) | Formation of a stable six-membered ring, favoring the azo-hydrazo form | researchgate.net |

| Various Tautomeric Dyes | Strong intramolecular H-bond | Limits the effect of proton acceptor solvents on tautomeric equilibrium | mdpi.com |

| Various Tautomeric Dyes | Weak intramolecular H-bond | H-bond can be easily broken, allowing for greater solvent effect | mdpi.com |

| 2-naphthol-(H2O)n clusters | Hydrogen-bonded ring structures with water | Characteristic shifts in OH stretching vibrations | researchgate.net |

Photochemical Reactivity of this compound Derivatives

Derivatives of this compound can undergo significant photochemical transformations driven by photoinduced electron transfer (PET) and subsequent dehydration. In naphthol-naphthalimide conjugates, excitation of the naphthol moiety can lead to Förster resonance energy transfer (FRET) to the naphthalimide. nih.gov Following this energy transfer, a PET process can occur from the naphthol to the naphthalimide. nih.gov This PET is a key step that can initiate further chemical reactions.

One of the significant photochemical reactions is photodehydration. Irradiation of certain naphthol derivatives in aqueous solutions can lead to the formation of quinone methides (QMs) through the elimination of a water molecule. nih.gov For instance, irradiation of naphthol-naphthalimide conjugates in a methanol-water mixture can result in the formation of methyl ethers, which indicates the intermediacy of QMs. nih.gov The efficiency of this photodehydration can be influenced by competing processes like FRET. nih.gov Photo-excited naphthalene and its methoxy (B1213986) derivatives can also be reduced by triethylamine, likely through an electron-transfer mechanism, to yield dihydronaphthalenes. rsc.org

The photochemical reactivity of naphthaldehyde derivatives, which are structurally related to this compound, can be dramatically altered by the presence of Lewis acids. nih.govrsc.org In the absence of a Lewis acid, these compounds typically undergo photochemical reactions at the carbonyl group. nih.govrsc.org However, the coordination of a Lewis acid, such as ethylaluminum dichloride (EtAlCl2) or aluminum bromide (AlBr3), to the carbonyl oxygen shifts the reactivity to the naphthalene ring. nih.govrsc.org

This Lewis acid coordination facilitates a visible light-mediated ortho photocycloaddition with olefins at the C1/C2 double bond of the arene core. nih.govrsc.org This reaction proceeds through the formation of a cyclobutane (B1203170) intermediate. nih.govrsc.org For 2-naphthaldehyde, this initial photocycloaddition can be followed by Lewis acid-promoted reactions, leading to the formation of a formal [3+2] cycloaddition product. nih.govrsc.org This change in reactivity provides a synthetic route to C2-alkylated naphthalene derivatives. nih.gov The use of chiral Lewis acids can even lead to enantioselective transformations in these photocascade reactions. rsc.org

The photochemical reactions of this compound derivatives can involve complex rearrangements and cascade sequences. For example, the Lewis acid-mediated photocycloaddition of 1-naphthaldehyde (B104281) derivatives can initiate a cascade of reactions, including an ortho photocycloaddition followed by an acid-catalyzed rearrangement to form polycyclic benzoisochromenes. rsc.org

In a different type of photochemical reaction, irradiation of o-alkenylphenols and 1-alkenyl-2-naphthol in the presence of alkylamines leads to amination products. rsc.org The proposed mechanism involves deprotonation of the phenol (B47542) in the excited singlet state by the amine, followed by proton transfer from the resulting ammonium (B1175870) ion to the alkenyl group. This generates a zwitterion that allows for the nucleophilic addition of the amine at the benzylic cation center. rsc.org

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound and its derivatives have been investigated to understand their redox mechanisms. The electrochemical behavior is highly dependent on the solvent and the specific substituents on the naphthalene ring. mdpi.com Studies on naphthol isomers in various non-aqueous solvents have shown that the electrochemical response can differ significantly depending on the solvent used. mdpi.com

For instance, the electrochemical reduction of 1-[N-(2-pyridyl)aminomethylidene]-2(1H)-naphthalenone in acetonitrile (B52724) involves a two-step, one-electron transfer process. researchgate.net The first reduction peak is followed by a homogeneous chemical reaction, identified as dimerization, indicating an EC (electron transfer followed by chemical reaction) mechanism. researchgate.net

The electrooxidation of naphthol isomers can lead to the formation of polymeric films on the electrode surface. mdpi.com However, the extent of this electropolymerization can be controlled by the choice of solvent. mdpi.com In some solvents, like dimethyl formamide (B127407) and dimethyl sulfoxide, electrode fouling is less significant, allowing for more reproducible electrochemical measurements. mdpi.com The electrochemical conversion of naphthalene itself can lead to different products depending on the conditions, with anodic oxidation often being the predominant pathway over cathodic reduction in certain systems. researchgate.net

Cyclic Voltammetry Studies of this compound Systems

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of chemical species. In the context of naphthalenone systems, CV studies provide insights into their oxidation potentials and the stability of the resulting intermediates.

Recent research on the electrochemical dearomatization of 2-naphthols to synthesize naphthalenone derivatives has shed light on the voltammetric behavior of these compounds. For instance, the cyclic voltammogram of 1-methyl-1-((1-methylnaphthalen-2-yl)oxy)this compound was recorded in acetonitrile with a supporting electrolyte. nih.gov The study revealed an oxidation peak at a specific potential, indicating the removal of electrons from the molecule. nih.gov The addition of a base to the solution was found to decrease the oxidation potential, suggesting that the presence of the base facilitates the oxidation process. nih.gov This is likely due to the deprotonation of the molecule, making it more electron-rich and thus easier to oxidize.

The electrochemical properties of a series of naphthalene oligomers have also been explored using cyclic voltammetry. researchgate.net These studies, while not directly on this compound, provide valuable information on the electronic structure of related systems. The highest occupied molecular orbital (HOMO) energy levels for these oligomers were determined to be in the range of -5.55 to -5.75 eV, indicating good anti-oxidation ability and environmental stability. researchgate.net

A comprehensive investigation of 26 naphthalene derivatives by cyclic voltammetry on a glassy carbon electrode in a water-acetone mixture provided data on their oxidation peak potentials and the number of electrons transferred during the redox process. researchgate.net Although this compound was not explicitly included in this particular study, the data for related compounds offer a comparative framework for understanding its likely electrochemical behavior.

The following table summarizes representative data from cyclic voltammetry studies of a naphthalenone derivative: nih.gov

| Compound | Conditions | Oxidation Peak Potential (V vs. Ag/AgCl) |

| 1-methyl-1-((1-methylnaphthalen-2-yl)oxy)this compound | 0.1 M nBu4NBF4 in ACN | 1.93 |

| 1-methyl-1-((1-methylnaphthalen-2-yl)oxy)this compound + Na2HPO4 | 0.1 M nBu4NBF4 in ACN | 1.76 |

Redox Systems and Electron Transfer Processes

Redox reactions, which involve the transfer of electrons, are fundamental to the chemical reactivity of this compound. The ease with which a molecule can be oxidized or reduced is quantified by its redox potential.

In the electrochemical synthesis of a polycyclic naphthalenone motif from naphthols, cyclic voltammetry studies indicated that the polycyclic naphthalenone product has a higher oxidation potential than the starting naphthol materials. nih.gov The proposed mechanism involves the initial oxidation of the naphthol, accompanied by the loss of a proton, to form a neutral, electrophilic radical species. nih.gov This is followed by a nucleophilic attack of a second naphthol molecule. nih.gov

The study on the electrochemical dearomatization of 2-naphthols further elucidates the electron transfer process. nih.gov The initial oxidation of a 2-naphthol derivative occurs at a potential of 1.86 V (vs. Ag/AgCl). The resulting naphthalenone dimer exhibits a slightly higher oxidation peak at 1.93 V. nih.gov The facilitation of oxidation in the presence of a base points to a proton-coupled electron transfer mechanism, where the removal of a proton precedes or is concurrent with the electron transfer.

Oxidation Reactions and Pathways

The oxidation of this compound and its precursors, such as 2-naphthol, leads to a variety of products depending on the reaction conditions and the oxidizing agents used.

Studies on the oxidation of 1- and 2-naphthols by oxidizing radicals in an aqueous medium have shown that the preliminary oxidation products are typically dihydroxy naphthalenes and naphthoquinones. nih.gov In the presence of molecular oxygen, additional products such as isomeric monohydroxy-naphthoquinones have been observed. nih.gov The reaction is proposed to proceed via the formation of hydroxyl radical adducts to the naphthalene ring. nih.gov

The atmospheric oxidation of naphthalene, initiated by the hydroxyl radical, has been investigated through theoretical studies. rsc.org The initial step is the addition of the OH radical to the naphthalene ring, followed by the addition of O2 to form a peroxy radical. rsc.org This radical can then undergo various transformations, leading to products such as 2-formylcinnamaldehyde. rsc.org While this study focuses on naphthalene, the initial steps of radical addition are relevant to the potential oxidation pathways of this compound.

A significant oxidation reaction of 2(1H)-naphthalenones is epoxidation. The synthesis and epoxidation of various 2(1H)-naphthalenones have been explored. gla.ac.uk For example, the epoxidation of 1-hydroxy-1-isopropyl-2(1H)-naphthalenone with sodium hypochlorite (B82951) in aqueous ethanol (B145695) yields a single epoxide with the epoxide oxygen on the opposite face (trans) to the hydroxyl group. gla.ac.uk Similarly, the 1-acetoxy analogue also yields the trans epoxide exclusively. gla.ac.uk Epoxidation of 1-hydroxy-1-methyl-2(1H)-naphthalenone and 1-methoxy-1-methyl-2(1H)-naphthalenone also resulted in the formation of a single epoxide in each case, which is assumed to be the trans isomer. gla.ac.uk

The degradation of 2-naphthol in an aqueous solution by an electro-Fenton system has been shown to produce several degradation products, including naphthalene, benzoic acid, 1,2-naphthalenedione, and β-naphthoquinone. mdpi.com This highlights the potential for the naphthalene ring to be opened under strong oxidizing conditions.

Iv. Derivatization and Functionalization Strategies of Naphthalen 2 1h One

Synthesis of Schiff Bases and Hydrazone Derivatives

The carbonyl group at the C2 position of Naphthalen-2(1H)-one is a prime site for derivatization through condensation reactions with primary amines and hydrazines, yielding Schiff bases (imines) and hydrazones, respectively. These reactions are typically catalyzed by a small amount of acid and involve the nucleophilic attack of the amine/hydrazine (B178648) on the carbonyl carbon, followed by dehydration.

Schiff bases are synthesized by reacting this compound with various aliphatic or aromatic primary amines. semanticscholar.orgrsc.org The resulting compounds, characterized by the azomethine (-C=N-) group, are valuable intermediates in organic synthesis and have been extensively studied for their coordination chemistry. nih.govrsc.org For instance, the condensation of 2-hydroxy-1-naphthaldehyde (B42665), a tautomeric form of this compound, with primary amines leads to the formation of stable Schiff base ligands. nih.govrsc.org These reactions can be carried out in solvents like ethanol (B145695) or methanol, often with gentle heating to drive the reaction to completion. anr.fr

Hydrazone derivatives are similarly prepared by the reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines. nih.govnih.govnih.gov These compounds, containing the -C=N-NH- moiety, are of significant interest due to their diverse biological activities and their role as versatile ligands in coordination chemistry. researchgate.netvdoc.pub The synthesis is often a straightforward one-pot reaction, refluxing the reactants in a suitable solvent like ethanol. nih.govresearchgate.net The progress of these reactions can be conveniently monitored by techniques such as thin-layer chromatography (TLC). nih.gov

| Derivative Type | Reactant | Key Functional Group | Typical Synthesis Conditions |

|---|---|---|---|

| Schiff Base | Primary Amine (R-NH2) | Azomethine (-C=N-) | Acid catalyst, Reflux in ethanol/methanol |

| Hydrazone | Hydrazine (R-NH-NH2) | Hydrazone (-C=N-NH-) | Reflux in ethanol |

Complexation with Metal Ions and Ligand Design

The Schiff base and hydrazone derivatives of this compound are excellent ligands for the coordination of a variety of metal ions, owing to the presence of nitrogen and oxygen donor atoms. This has led to the development of a rich coordination chemistry with transition metals and other elements.

Manganese, Copper, Cobalt, and Bismuth Complexes

Schiff base and hydrazone ligands derived from the this compound scaffold readily form stable complexes with manganese, copper, and cobalt ions. rsc.orgresearchgate.net The synthesis of these complexes generally involves the reaction of the pre-synthesized ligand with a metal salt (e.g., acetate (B1210297), chloride, or nitrate) in a suitable solvent. nih.govgla.ac.uk

Copper (II) complexes have been extensively studied. researchgate.netacs.orgnih.gov These complexes often exhibit square planar or distorted octahedral geometries, depending on the nature of the ligand and the presence of other coordinating species. nih.govacs.org

Cobalt (II) complexes also form readily, often adopting tetrahedral or octahedral coordination geometries. nih.govresearchgate.net The tautomeric form of the ligand within the complex can be influenced by the metal ion. nih.gov

Manganese complexes are also known, though perhaps less studied than copper and cobalt.

While specific examples of Bismuth complexes with this compound derivatives are less common in the literature, the principles of coordination chemistry suggest that bismuth ions, with their ability to form stable complexes with N- and O-donor ligands, could also be coordinated by these ligands. solubilityofthings.com

Coordination Chemistry and Chelation Studies

The Schiff base and hydrazone derivatives of this compound typically act as bidentate or tridentate ligands. nih.govresearchgate.net Chelation occurs through the nitrogen atom of the imine or hydrazone group and the oxygen atom of the hydroxyl group (from the enol tautomer). This forms a stable five- or six-membered chelate ring with the metal ion.

Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction, are crucial for characterizing these metal complexes and understanding their coordination geometries. nih.govnih.govresearchgate.net For example, a shift in the C=N stretching frequency in the IR spectrum upon complexation provides evidence of coordination through the imine nitrogen. researchgate.net The coordination environment around the metal center can significantly influence the electronic and magnetic properties of the complex. researchgate.net

| Metal Ion | Typical Coordination Geometry | Ligand Donor Atoms |

|---|---|---|

| Copper (II) | Square planar, Octahedral | N, O |

| Cobalt (II) | Tetrahedral, Octahedral | N, O |

| Manganese (II/III) | Octahedral | N, O |

Regioselective and Stereoselective Derivatization

Achieving regioselectivity and stereoselectivity in the derivatization of this compound is crucial for synthesizing complex molecules with well-defined three-dimensional structures.

Regioselective derivatization focuses on functionalizing a specific position on the naphthalene (B1677914) ring. The inherent electronic properties of the this compound system, with its electron-donating hydroxyl group and electron-withdrawing carbonyl group, can direct incoming electrophiles or nucleophiles to specific positions. semanticscholar.orgrsc.org Furthermore, modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, can be employed to achieve regioselective derivatization at positions that are otherwise difficult to access. nih.govrsc.orgnih.govrsc.orgresearchgate.net Directing groups can be temporarily installed on the molecule to guide a catalyst to a specific C-H bond, allowing for the introduction of new functional groups with high precision. nih.govresearchgate.net

Stereoselective derivatization aims to control the formation of new stereocenters. For this compound derivatives, this is particularly relevant in reactions such as catalytic asymmetric dearomatization, which can convert the flat aromatic system into a three-dimensional structure with high enantioselectivity. nih.gov The epoxidation of the double bond in the enone system can also be performed stereoselectively, with the directing influence of existing functional groups on the molecule guiding the attacking reagent to one face of the double bond. acs.org The use of chiral catalysts is a powerful strategy for achieving high levels of enantioselectivity in these transformations. researchgate.netnih.govnih.gov

Functional Group Interconversions on the this compound Core

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. researchgate.net On the this compound core, several key FGIs can be performed:

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation can introduce a new stereocenter at the C2 position.

Oxidation Reactions: The naphthalene ring system can be susceptible to oxidation, potentially leading to the formation of naphthoquinones under certain conditions. The hydroxyl group of the enol tautomer can also be oxidized.

Alkylation Reactions: The enolate of this compound can be alkylated at the C1 position, forming a new carbon-carbon bond. solubilityofthings.comnih.gov This reaction is a powerful tool for introducing alkyl substituents onto the core structure.

Conversion of the Hydroxyl Group: The hydroxyl group of the enol tautomer can be converted into other functional groups, such as ethers or esters, through standard synthetic methodologies.

These interconversions significantly expand the range of accessible derivatives from the this compound starting material.

Derivatization for Analytical Applications

The unique photophysical properties of the naphthalene moiety make its derivatives, including those of this compound, attractive candidates for the development of fluorescent probes and chemosensors. rsc.org By introducing specific functional groups that can interact with analytes of interest, the fluorescence properties of the molecule can be modulated, allowing for sensitive and selective detection.

For example, Schiff base derivatives of this compound can be designed to act as "turn-on" or "turn-off" fluorescent sensors for metal ions. The binding of a metal ion to the ligand can either enhance or quench the fluorescence of the naphthalene core, providing a measurable signal for the presence of the analyte. The design of these chemosensors involves tailoring the binding site to be selective for a particular ion, thereby minimizing interference from other species. This strategy has been successfully employed for the detection of various metal ions, highlighting the potential of this compound derivatives in analytical chemistry.

V. Advanced Spectroscopic Characterization of Naphthalen 2 1h One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of Naphthalen-2(1H)-one compounds in solution. nih.gov By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and chemical environment of each atom can be established.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing critical information about the molecular framework.

¹H NMR: The proton NMR spectrum of the this compound core typically displays distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring resonate in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The specific chemical shifts and coupling patterns are influenced by the substitution on the ring. The protons on the saturated carbon atom (C1) appear further upfield. For instance, in 1,1-dimethyl-2(1H)-naphthalenone, the methyl protons at the C1 position would appear as a singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. A key signal in the spectrum of this compound is the resonance of the carbonyl carbon (C2), which appears significantly downfield (typically δ > 180 ppm) due to the strong deshielding effect of the electronegative oxygen atom. The aromatic carbons resonate in the range of δ 120-150 ppm, while the aliphatic carbon at the C1 position is found in the upfield region of the spectrum. The analysis of ¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps to distinguish between quaternary, CH, CH₂, and CH₃ carbons. researchgate.net

³¹P NMR: For derivatives of this compound that incorporate phosphorus-containing functional groups, ³¹P NMR is an invaluable tool. For example, in a study of a naphthalen-2-yl carboxylate derivative containing a diethoxyphosphoryl group, the ³¹P NMR spectrum showed a single signal at 12.14 ppm. mdpi.com This single resonance confirms the presence of one unique phosphorus environment in the molecule.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for a representative this compound derivative.

Interactive Data Table: Representative NMR Data for a this compound Derivative Data is illustrative and can vary based on substituents and solvent.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1-H | ~3.5 (s, 2H) | ~40 |

| C2 (C=O) | - | >180 |

| C3-H | ~6.3 (d) | ~125 |

| C4-H | ~7.5 (d) | ~145 |

| C4a | - | ~130 |

| C5-H | ~7.8 (d) | ~128 |

| C6-H | ~7.3 (t) | ~127 |

| C7-H | ~7.5 (t) | ~129 |

| C8-H | ~7.2 (d) | ~126 |

| C8a | - | ~135 |

While 1D NMR provides essential data, complex structures often require 2D NMR experiments to resolve signal overlap and definitively establish atomic connectivity. tandfonline.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com Cross-peaks in the 2D COSY spectrum connect the signals of coupled protons. For a this compound derivative, COSY would be used to trace the connectivity of the protons within the aromatic spin system and to confirm the relationship between protons on the aliphatic portion of the molecule. tandfonline.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. nih.gov Each cross-peak in the HSQC spectrum corresponds to a C-H bond, with coordinates matching the ¹H and ¹³C chemical shifts of the bonded pair. This technique is extremely powerful for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For this compound, HSQC would unambiguously link each aromatic and aliphatic proton signal to its corresponding carbon resonance, greatly aiding in the complete structural assignment. nih.govmdpi.comdiva-portal.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

IR spectroscopy is highly effective for identifying the key functional groups within this compound compounds. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) group. As an α,β-unsaturated ketone, the C=O stretching vibration in this compound typically appears in the region of 1650-1680 cm⁻¹. This frequency is lower than that of a simple saturated ketone due to the conjugation with the aromatic system, which delocalizes the pi electrons and weakens the C=O bond.

Other characteristic IR bands include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.